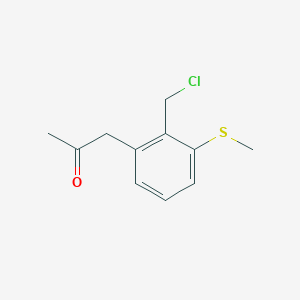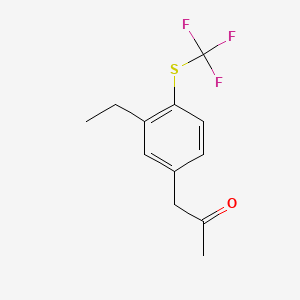
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H13F3OS and a molecular weight of 262.29 g/mol This compound is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Métodos De Preparación
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylthiolating agents and radical initiators. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Análisis De Reacciones Químicas
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the trifluoromethylthio group can influence the reactivity and orientation of the substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has a range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups.
Biology: The compound’s unique chemical properties make it a useful probe in studying biological systems, especially in understanding the effects of trifluoromethylthio groups on biological activity.
Industry: Used in the development of agrochemicals and materials, where its stability and reactivity are advantageous.
Mecanismo De Acción
The mechanism by which 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one exerts its effects is largely influenced by the trifluoromethylthio group. This group can enhance the lipophilicity and metabolic stability of the compound, affecting its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other compounds containing trifluoromethylthio groups, such as:
1-(4-(Trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-(3-Methyl-4-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and applications in distinct ways.
Propiedades
Fórmula molecular |
C12H13F3OS |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
1-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H13F3OS/c1-3-10-7-9(6-8(2)16)4-5-11(10)17-12(13,14)15/h4-5,7H,3,6H2,1-2H3 |
Clave InChI |
PICNPORJFBRRAC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)CC(=O)C)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




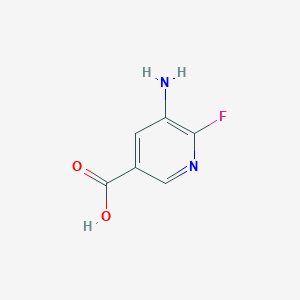

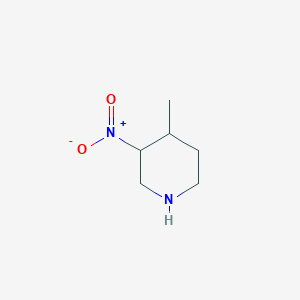
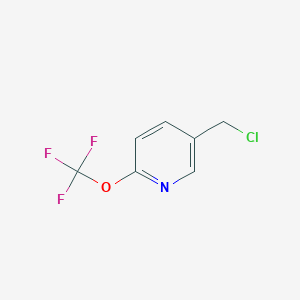

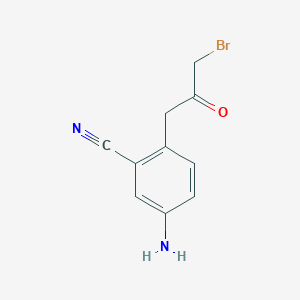
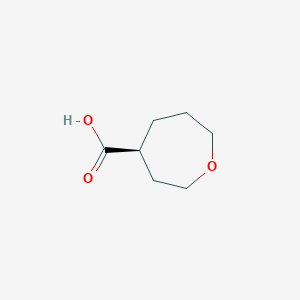
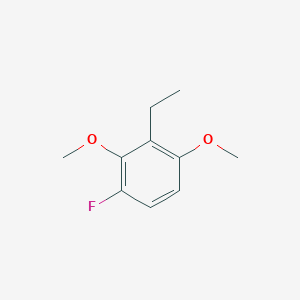

![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N-methyl-](/img/structure/B14047669.png)
